molecular formula C20H16N2OS B1682956 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide CAS No. 312917-14-9

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide

Cat. No.: B1682956
CAS No.: 312917-14-9
M. Wt: 332.4 g/mol
InChI Key: WQGDQGAFSDMBLA-UHFFFAOYSA-N
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Description

TCS JNK 5a, also known as JNK Inhibitor IX, is a potent and selective inhibitor of c-Jun N-terminal kinase 2 and c-Jun N-terminal kinase 3. It is widely used in scientific research for its ability to inhibit these kinases, which are part of the mitogen-activated protein kinase family. These kinases play a crucial role in various cellular processes, including apoptosis, inflammation, and stress responses .

Scientific Research Applications

TCS JNK 5a has a wide range of applications in scientific research:

    Chemistry: It is used as a tool compound to study the inhibition of c-Jun N-terminal kinase 2 and c-Jun N-terminal kinase 3 in various chemical reactions.

    Biology: Researchers use it to investigate the role of c-Jun N-terminal kinases in cellular processes such as apoptosis, inflammation, and stress responses.

    Medicine: TCS JNK 5a is employed in preclinical studies to explore its potential therapeutic effects in diseases like Alzheimer’s, Parkinson’s, and cancer.

    Industry: It is used in the development of new drugs and therapeutic agents targeting c-Jun N-terminal kinases

Mechanism of Action

Target of Action

TCS JNK 5a, also known as JNK Inhibitor IX, is a selective inhibitor of c-Jun N-terminal kinases (JNK) 2 and 3 . JNKs are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular processes such as proliferation, differentiation, migration, aging, and apoptosis .

Mode of Action

TCS JNK 5a selectively inhibits JNK2 and JNK3 by targeting the ATP binding site . The pIC50 values for JNK3 and JNK2 are 6.7 and 6.5, respectively . This means that TCS JNK 5a has a higher affinity for JNK3 than for JNK2.

Biochemical Pathways

The inhibition of JNK2 and JNK3 by TCS JNK 5a affects the MAPK signaling pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, leading to cellular responses. By inhibiting JNK2 and JNK3, TCS JNK 5a can modulate these responses.

Result of Action

The molecular and cellular effects of TCS JNK 5a’s action are primarily related to its inhibition of JNK2 and JNK3. This can lead to changes in cellular processes controlled by the MAPK pathway, potentially affecting cell proliferation, differentiation, and apoptosis .

Action Environment

The action, efficacy, and stability of TCS JNK 5a can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that the choice of solvent can impact its bioavailability . Additionally, factors such as temperature and pH could potentially affect the compound’s stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCS JNK 5a involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-ylamine with naphthalene-1-carboxylic acid. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of TCS JNK 5a follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

TCS JNK 5a primarily undergoes substitution reactions due to the presence of reactive functional groups such as the cyano group and the amide linkage. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions are usually performed in aqueous or organic solvents at controlled temperatures.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxidized forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TCS JNK 5a is unique due to its high selectivity for c-Jun N-terminal kinase 2 and c-Jun N-terminal kinase 3, making it a valuable tool for studying these specific kinases without off-target effects. Its potency and selectivity profile distinguish it from other c-Jun N-terminal kinase inhibitors .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c21-12-17-15-9-3-4-11-18(15)24-20(17)22-19(23)16-10-5-7-13-6-1-2-8-14(13)16/h1-2,5-8,10H,3-4,9,11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGDQGAFSDMBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354224
Record name JNK Inhibitor IX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312917-14-9
Record name JNK Inhibitor IX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide
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N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide
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N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide
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N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide
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N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide
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N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide

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